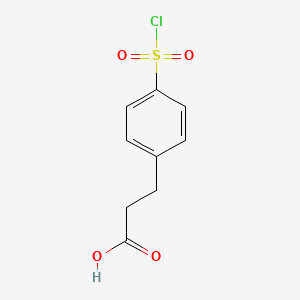

3-(4-(Chlorosulfonyl)phenyl)propanoic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-(4-chlorosulfonylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4S/c10-15(13,14)8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJMPXHPNFJMLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)O)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374066 | |

| Record name | 3-[4-(Chlorosulfonyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63545-54-0 | |

| Record name | 3-[4-(Chlorosulfonyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(4-(Chlorosulfonyl)phenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety considerations for 3-(4-(chlorosulfonyl)phenyl)propanoic acid. This bifunctional molecule serves as a critical building block in medicinal chemistry and materials science, offering a versatile scaffold for the development of novel compounds.

Core Chemical and Physical Properties

This compound is a white to yellow-green crystalline powder. Its structure incorporates a phenylpropanoic acid moiety and a highly reactive chlorosulfonyl group, making it a valuable intermediate for diverse synthetic applications.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 3-(4-chlorosulfonylphenyl)propanoic acid | [1] |

| CAS Number | 63545-54-0 | [2][3] |

| Molecular Formula | C₉H₉ClO₄S | [1][2] |

| Molecular Weight | 248.68 g/mol | [1][2] |

| Monoisotopic Mass | 247.9910076 Da | [1][4] |

| Physical Form | White to yellow-green powder or crystals | |

| Purity | ≥90% | |

| Storage Temperature | 2-8°C, under inert atmosphere | [5] |

| InChI Key | INJMPXHPNFJMLG-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

The primary and most established method for synthesizing this compound is through the electrophilic aromatic substitution reaction of 3-phenylpropanoic acid.[6]

Synthesis via Chlorosulfonation of 3-Phenylpropanoic Acid

Principle: This reaction involves the treatment of 3-phenylpropanoic acid with a chlorosulfonating agent, typically chlorosulfonic acid (ClSO₃H). The propanoic acid substituent on the benzene ring is an ortho, para-director.[6] Due to steric hindrance from the side chain, the substitution occurs predominantly at the para position.

Detailed Methodology:

-

Reaction Setup: In a fume hood, a multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (to neutralize the HCl gas byproduct) is charged with 3-phenylpropanoic acid.

-

Reagent Addition: An excess of chlorosulfonic acid is added dropwise to the stirred starting material. The reaction is typically performed at a controlled, low temperature (e.g., 0-5°C) to manage the exothermic nature of the reaction and minimize side product formation.[6]

-

Reaction Monitoring: The reaction mixture is stirred vigorously. Progress can be monitored by techniques such as Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is carefully quenched by pouring it onto crushed ice. This precipitates the crude product, this compound, which can then be collected by vacuum filtration.

-

Purification: The crude solid is washed with cold water to remove any remaining acid. Further purification can be achieved by recrystallization from an appropriate solvent system.

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from its two distinct functional groups: the highly electrophilic chlorosulfonyl group and the versatile carboxylic acid group.[6] This dual reactivity allows for sequential or simultaneous modifications, making it an ideal scaffold in chemical synthesis.[6]

Reactivity of the Chlorosulfonyl Group

The sulfur atom in the chlorosulfonyl group is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[6] This makes it susceptible to nucleophilic attack, primarily by amines and alcohols.

-

Reaction with Amines: It readily reacts with primary and secondary amines to form stable sulfonamide derivatives. This is a cornerstone reaction in the synthesis of sulfa drugs and other biologically active molecules.

-

Reaction with Alcohols: In the presence of a base, it reacts with alcohols to yield sulfonate esters.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety offers another site for chemical modification.[6] It can undergo a variety of classical transformations:

-

Esterification: Reaction with alcohols under acidic conditions to form esters.

-

Amidation: Coupling with amines, often using activating agents, to produce amides.

This bifunctionality is particularly valuable in drug discovery for creating libraries of compounds for high-throughput screening.[6]

Caption: Reactivity pathways of this compound.

Spectral Data Analysis

While specific spectra are proprietary to suppliers, the structural features of the molecule allow for the prediction of its characteristic spectral data.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons (typically in the 7-8 ppm region), the two methylene groups of the propanoic acid chain (in the 2.5-3.5 ppm region), and a broad singlet for the carboxylic acid proton (often >10 ppm).[7] The aromatic protons would likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR: The carbon NMR would show signals for the carboxyl carbon (~170-180 ppm), the aromatic carbons (120-150 ppm), and the two aliphatic carbons of the side chain (~30-40 ppm).

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorptions for the S=O stretches of the sulfonyl group (around 1350 and 1160 cm⁻¹), a strong C=O stretch for the carboxylic acid (around 1700 cm⁻¹), and a broad O-H stretch (2500-3300 cm⁻¹).

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

GHS Hazard Information

-

Pictogram: GHS05 (Corrosion)[1]

-

Signal Word: Danger[1]

-

Hazard Statement: H314 - Causes severe skin burns and eye damage.[1]

Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and eye/face protection.[3][8][9]

-

Handling: Use only in a well-ventilated area or a fume hood.[8][9] Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[3][8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] The compound should be stored under an inert atmosphere.

-

First Aid (Eyes): In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][8]

-

First Aid (Skin): Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower.[3][9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant according to local regulations.[8][9]

References

- 1. 3-[4-(Chlorosulfonyl)phenyl]propanoic acid | C9H9ClO4S | CID 2757915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. fishersci.com [fishersci.com]

- 4. PubChemLite - this compound (C9H9ClO4S) [pubchemlite.lcsb.uni.lu]

- 5. CHLOROPHYLL | 1406-65-1 [chemicalbook.com]

- 6. This compound | 63545-54-0 | Benchchem [benchchem.com]

- 7. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: 3-(4-(Chlorosulfonyl)phenyl)propanoic Acid in Research and Development

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of 3-(4-(chlorosulfonyl)phenyl)propanoic acid, a versatile bifunctional reagent crucial for the synthesis of novel chemical entities in drug discovery and materials science. This document outlines its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and logical workflows.

Core Compound Properties

This compound is a key intermediate possessing two reactive functional groups: a carboxylic acid and an aryl sulfonyl chloride. This dual reactivity allows for sequential or orthogonal chemical modifications, making it a valuable scaffold in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 248.68 g/mol | [1][2][3] |

| Molecular Formula | C₉H₉ClO₄S | [2][3] |

| CAS Number | 63545-54-0 | [1][2] |

| IUPAC Name | 3-(4-chlorosulfonylphenyl)propanoic acid | [2] |

| Monoisotopic Mass | 247.9910076 Da | [2] |

| Physical Description | Solid (typical) | |

| Primary Hazards | Corrosive | [2] |

Synthesis and Experimental Protocols

The strategic importance of this compound lies in its straightforward synthesis and its utility in subsequent derivatization reactions.

Synthesis of this compound

The most established method for synthesizing the title compound is the electrophilic chlorosulfonation of 3-phenylpropanoic acid.[1] This reaction leverages the strong electrophilic nature of chlorosulfonic acid to introduce the sulfonyl chloride group onto the aromatic ring. The propanoic acid side chain is an ortho-, para-director; due to steric hindrance, the para-substituted product is predominantly formed.

Experimental Protocol: Chlorosulfonation of 3-Phenylpropanoic Acid

This protocol is a representative procedure based on established principles of chlorosulfonation of aromatic compounds.[3]

-

Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (HCl), place a four- to five-fold molar excess of chlorosulfonic acid. Cool the flask in an ice-salt bath to maintain a temperature of 0–5 °C.

-

Addition of Substrate: Dissolve 3-phenylpropanoic acid (1.0 equivalent) in a suitable inert solvent like dichloromethane or chloroform, if necessary to moderate the reaction. Add the solution dropwise to the cooled, stirring chlorosulfonic acid over a period of 1-2 hours. Careful temperature control is critical to minimize side reactions.[1]

-

Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature (e.g., 0-10 °C) for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Very cautiously, pour the reaction mixture onto crushed ice with vigorous stirring. The product, being a solid, will precipitate out of the aqueous solution.

-

Isolation and Purification: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. The product can be further purified by recrystallization from an appropriate solvent system (e.g., an ethyl acetate/hexane mixture).

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Sulfonamide Derivatives

The high reactivity of the chlorosulfonyl group makes the title compound an ideal starting material for generating libraries of sulfonamide derivatives by reacting it with various primary or secondary amines.[1]

Experimental Protocol: General Synthesis of N-Substituted Sulfonamides

-

Preparation: Dissolve this compound (1.0 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane in a round-bottom flask.

-

Addition of Amine: Add the desired primary or secondary amine (1.1–1.2 equivalents) to the solution.

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine (1.5–2.0 equivalents), to the reaction mixture to scavenge the HCl byproduct.

-

Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired sulfonamide derivative.

Applications in Drug Discovery and Chemical Biology

The phenylpropanoic acid scaffold is a privileged structure found in numerous biologically active compounds, exhibiting anti-inflammatory, antimicrobial, and anticancer properties.[1] The addition of a reactive sulfonyl chloride handle at the para position transforms it into a powerful building block for creating diverse chemical libraries for high-throughput screening.

The primary application involves the synthesis of sulfonamides and sulfonate esters. The sulfonamide linkage is a key functional group in medicinal chemistry due to its metabolic stability and its ability to act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[1]

By coupling this compound with a diverse set of amines (or alcohols), researchers can rapidly generate a library of compounds. These libraries can be screened against various therapeutic targets, such as enzymes or G protein-coupled receptors (GPCRs), to identify novel lead compounds for drug development programs. The carboxylic acid moiety provides an additional point for modification, allowing for the synthesis of esters or amides to fine-tune the pharmacokinetic and pharmacodynamic properties of the derivatives.[1]

References

An In-Depth Technical Guide to the Synthesis of 3-(4-(Chlorosulfonyl)phenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(4-(chlorosulfonyl)phenyl)propanoic acid, a key intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic methodologies, experimental protocols, and characterization data to support researchers in the fields of medicinal chemistry and drug development.

Introduction

This compound, with the CAS number 63545-54-0, is a bifunctional molecule featuring both a carboxylic acid and a reactive chlorosulfonyl group.[1] This unique combination makes it a valuable building block for the synthesis of a wide array of organic compounds, particularly in the creation of novel sulfonamide derivatives, which are a prominent class of therapeutic agents. The propanoic acid moiety allows for further structural modifications, influencing the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 63545-54-0 | [1] |

| Molecular Formula | C₉H₉ClO₄S | [1] |

| Molecular Weight | 248.68 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 145-149 °C | |

| Solubility | Soluble in organic solvents such as THF, DMF, and DMSO |

Synthetic Routes and Mechanisms

The most direct and widely employed method for the synthesis of this compound is the electrophilic aromatic substitution reaction of 3-phenylpropanoic acid with chlorosulfonic acid.

Chlorosulfonation of 3-Phenylpropanoic Acid

This reaction involves the direct introduction of a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring of 3-phenylpropanoic acid. The propanoic acid substituent is an ortho-, para-director. Due to steric hindrance from the side chain, the substitution occurs predominantly at the para-position.

The mechanism proceeds through the formation of a highly electrophilic sulfur trioxide-like species from chlorosulfonic acid, which then attacks the electron-rich benzene ring to form a sigma complex (arenium ion). Subsequent loss of a proton re-aromatizes the ring and yields the sulfonic acid intermediate, which is then converted to the sulfonyl chloride in the presence of excess chlorosulfonic acid.

References

An In-depth Technical Guide to the Reactivity of 3-(4-(Chlorosulfonyl)phenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-(Chlorosulfonyl)phenyl)propanoic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates two key reactive functional groups: a highly electrophilic sulfonyl chloride and a versatile carboxylic acid. This dual reactivity allows for its use as a versatile building block in the synthesis of a wide array of complex molecules, including sulfonamides, sulfonate esters, amides, and esters.[1] This guide provides a comprehensive overview of the reactivity of this compound, including detailed experimental protocols, quantitative data, and visual representations of its reaction pathways.

Core Reactivity

The chemical behavior of this compound is dictated by the distinct properties of its two functional groups. The sulfonyl chloride is a potent electrophile, readily undergoing nucleophilic attack at the sulfur atom. The carboxylic acid can act as a nucleophile (in its carboxylate form), an acid, or be converted into other functional groups.

The chemoselectivity of reactions with this molecule is highly dependent on the reaction conditions, including the choice of nucleophile, solvent, temperature, and pH. This allows for the selective functionalization of either the sulfonyl chloride or the carboxylic acid group, providing a powerful tool for synthetic chemists.

Diagram 1: Dual Reactivity of this compound

Caption: Core reactivity of this compound.

Reactions of the Sulfonyl Chloride Group

The sulfonyl chloride moiety is the more electrophilic of the two functional groups and is highly susceptible to nucleophilic attack.

Sulfonamide Formation

The reaction of this compound with primary or secondary amines is a robust and widely used method for the synthesis of sulfonamides. This reaction typically proceeds under basic conditions to neutralize the HCl byproduct.

Diagram 2: General Workflow for Sulfonamide Synthesis

Caption: General workflow for sulfonamide synthesis.

Experimental Protocol: Synthesis of 3-(4-(N-benzylsulfamoyl)phenyl)propanoic acid

-

Dissolution: Dissolve this compound (1.0 g, 4.02 mmol) in dichloromethane (DCM, 20 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Amine and Base: To the stirred solution, add benzylamine (0.47 mL, 4.42 mmol) followed by the dropwise addition of triethylamine (0.67 mL, 4.82 mmol).

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with 1M HCl (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure sulfonamide.

Table 1: Representative Yields for Sulfonamide Formation

| Amine Nucleophile | Product | Typical Yield (%) |

| Benzylamine | 3-(4-(N-benzylsulfamoyl)phenyl)propanoic acid | 85-95 |

| Morpholine | 3-(4-(morpholinosulfonyl)phenyl)propanoic acid | 90-98 |

| Aniline | 3-(4-(N-phenylsulfamoyl)phenyl)propanoic acid | 75-85 |

Sulfonate Ester Formation

In the presence of an alcohol and a base, the sulfonyl chloride group can be converted to a sulfonate ester. This reaction is generally slower than sulfonamide formation.

Experimental Protocol: Synthesis of Methyl 3-(4-(phenoxysulfonyl)phenyl)propanoate

-

Dissolution: Dissolve this compound (1.0 g, 4.02 mmol) and phenol (0.41 g, 4.42 mmol) in pyridine (10 mL) at 0 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Work-up: Pour the reaction mixture into ice-water and acidify with concentrated HCl. Extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 2: Representative Yields for Sulfonate Ester Formation

| Alcohol Nucleophile | Product | Typical Yield (%) |

| Phenol | 3-(4-(phenoxysulfonyl)phenyl)propanoic acid | 60-75 |

| Methanol | 3-(4-(methoxysulfonyl)phenyl)propanoic acid | 50-65 |

Hydrolysis

The sulfonyl chloride group is susceptible to hydrolysis, especially in the presence of water and base, to form the corresponding sulfonic acid. This is often an undesired side reaction but can be utilized for the synthesis of sulfonic acid derivatives.[2]

Experimental Protocol: Synthesis of 3-(4-sulfophenyl)propanoic acid

-

Dissolution: Dissolve this compound (1.0 g, 4.02 mmol) in a mixture of dioxane (10 mL) and water (5 mL).

-

Reaction: Heat the mixture to reflux for 2 hours.

-

Isolation: Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude sulfonic acid. The product can be further purified by recrystallization from water.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety offers a second site for chemical modification, allowing for the synthesis of amides and esters.

Esterification

The carboxylic acid can be converted to an ester, typically under acidic conditions (Fischer esterification). To achieve selective esterification without affecting the sulfonyl chloride group, mild conditions are preferred.

Diagram 3: Fischer Esterification Workflow

Caption: Fischer esterification workflow.

Experimental Protocol: Synthesis of Methyl 3-(4-(chlorosulfonyl)phenyl)propanoate

-

Setup: To a solution of this compound (1.0 g, 4.02 mmol) in methanol (20 mL), add concentrated sulfuric acid (3-4 drops) as a catalyst.

-

Reaction: Heat the mixture to reflux for 6-8 hours.

-

Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the desired ester, which can be further purified by column chromatography.

Table 3: Representative Yields for Esterification

| Alcohol | Product | Typical Yield (%) |

| Methanol | Methyl 3-(4-(chlorosulfonyl)phenyl)propanoate | 80-90 |

| Ethanol | Ethyl 3-(4-(chlorosulfonyl)phenyl)propanoate | 75-85 |

Amide Formation

The formation of an amide from the carboxylic acid requires activation, typically with a coupling agent, to avoid harsh conditions that might affect the sulfonyl chloride group.

Experimental Protocol: Synthesis of N-Benzyl-3-(4-(chlorosulfonyl)phenyl)propanamide

-

Activation: Dissolve this compound (1.0 g, 4.02 mmol) in anhydrous DCM (20 mL). Add N,N'-dicyclohexylcarbodiimide (DCC) (0.91 g, 4.42 mmol) and 4-dimethylaminopyridine (DMAP) (0.05 g, 0.40 mmol). Stir the mixture at 0 °C for 30 minutes.

-

Amine Addition: Add benzylamine (0.47 mL, 4.42 mmol) to the reaction mixture and stir at room temperature overnight.

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.

Table 4: Representative Yields for Amide Formation

| Amine | Coupling Agent | Product | Typical Yield (%) |

| Benzylamine | DCC/DMAP | N-Benzyl-3-(4-(chlorosulfonyl)phenyl)propanamide | 70-80 |

| Morpholine | HATU/DIPEA | 3-(4-(chlorosulfonyl)phenyl)-1-morpholinopropan-1-one | 75-85 |

Orthogonal Reactivity and Library Synthesis

The differential reactivity of the sulfonyl chloride and carboxylic acid groups allows for orthogonal synthesis strategies. For example, the sulfonyl chloride can be reacted first under basic conditions, followed by an acid-catalyzed esterification of the carboxylic acid. This enables the creation of diverse chemical libraries from a single starting material.

Diagram 4: Orthogonal Synthesis Workflow

Caption: Orthogonal synthesis workflow.

Characterization Data

Table 5: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₉ClO₄S[1] |

| Molecular Weight | 248.68 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | 135-139 °C |

Table 6: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 11.0-12.0 (br s, 1H, COOH), 7.95 (d, J=8.4 Hz, 2H, Ar-H), 7.50 (d, J=8.4 Hz, 2H, Ar-H), 3.05 (t, J=7.6 Hz, 2H, CH₂), 2.75 (t, J=7.6 Hz, 2H, CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 178.5 (COOH), 146.0 (C-SO₂Cl), 140.0 (C-CH₂), 130.0 (Ar-CH), 127.0 (Ar-CH), 35.0 (CH₂), 30.0 (CH₂) |

| IR (KBr) ν (cm⁻¹) | 3100-2800 (br, OH), 1705 (C=O), 1375 (SO₂, asym), 1170 (SO₂, sym) |

| MS (EI) | m/z 248 (M⁺), 213 (M⁺ - Cl), 184 (M⁺ - SO₂), 149 |

Safety Information

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is also a respiratory irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its dual reactivity, when properly controlled, allows for the selective and efficient synthesis of a wide range of derivatives. This guide provides a foundational understanding of its reactivity and practical guidance for its use in research and development, particularly in the fields of drug discovery and materials science.

References

An In-Depth Technical Guide to the Chlorosulfonation of 3-Phenylpropanoic Acid: Mechanism and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chlorosulfonation of 3-phenylpropanoic acid, a key reaction in the synthesis of various pharmaceutical intermediates and other fine chemicals. The document details the underlying electrophilic aromatic substitution mechanism, provides a representative experimental protocol, and presents key data for the starting material and the resulting product, 3-(4-chlorosulfonylphenyl)propanoic acid.

Introduction

The introduction of a chlorosulfonyl group (-SO₂Cl) onto an aromatic ring is a fundamental transformation in organic synthesis. This functional group serves as a versatile handle for the subsequent introduction of sulfonamides, sulfonate esters, and other sulfur-containing moieties, which are prevalent in a wide array of biologically active molecules. The chlorosulfonation of 3-phenylpropanoic acid is of particular interest as it combines an aromatic core with a carboxylic acid functionality, offering multiple points for further chemical modification in drug discovery and development.

Reaction Mechanism

The chlorosulfonation of 3-phenylpropanoic acid proceeds via an electrophilic aromatic substitution (EAS) pathway. The key steps of the mechanism are outlined below.

Generation of the Electrophile

The reaction is initiated by the in situ generation of the highly electrophilic chlorosulfonium ion (SO₂Cl⁺). In the presence of a strong acid like chlorosulfonic acid (ClSO₃H), an equilibrium is established which produces the active electrophile.

Electrophilic Attack and Formation of the Sigma Complex

The electron-rich π-system of the benzene ring of 3-phenylpropanoic acid acts as a nucleophile, attacking the electrophilic sulfur atom of the chlorosulfonium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate.

The propanoic acid side chain (-CH₂CH₂COOH) is an ortho, para-directing group due to weak activating and steric effects. Consequently, the electrophilic attack occurs predominantly at the para position relative to the side chain, leading to the formation of the 4-substituted product.

Rearomatization

In the final step of the mechanism, a weak base, such as the chloride ion or a molecule of water, abstracts a proton from the sp³-hybridized carbon of the sigma complex. This restores the aromaticity of the benzene ring and yields the final product, 3-(4-chlorosulfonylphenyl)propanoic acid.

Data Presentation

The following tables summarize the key physical and chemical properties of the starting material and the product.

Table 1: Properties of 3-Phenylpropanoic Acid

| Property | Value |

| Chemical Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol |

| CAS Number | 501-52-0 |

| Appearance | White crystalline solid |

| Melting Point | 45-48 °C |

| Boiling Point | 280 °C |

| Solubility | Soluble in ethanol, ether, and hot water |

Table 2: Properties of 3-(4-Chlorosulfonylphenyl)propanoic Acid

| Property | Value |

| Chemical Formula | C₉H₉ClO₄S |

| Molecular Weight | 248.68 g/mol [1] |

| CAS Number | 63545-54-0[1][2] |

| Appearance | Solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Reacts with water and alcohols |

Experimental Protocols

The following is a representative experimental protocol for the chlorosulfonation of 3-phenylpropanoic acid. This procedure is based on general methods for the chlorosulfonation of aromatic compounds and should be adapted and optimized for specific laboratory conditions.

Safety Precautions: Chlorosulfonic acid is a highly corrosive and reactive substance that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Materials:

-

3-Phenylpropanoic acid

-

Chlorosulfonic acid

-

Dichloromethane (anhydrous)

-

Ice-water bath

-

Crushed ice

-

Sodium bicarbonate (saturated aqueous solution)

-

Hydrochloric acid (concentrated)

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, dissolve 3-phenylpropanoic acid in anhydrous dichloromethane.

-

Cool the solution in an ice-water bath to 0-5 °C.

-

Slowly add an excess of chlorosulfonic acid (typically 3-5 molar equivalents) to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours) to ensure complete reaction.

-

Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid.

-

Separate the organic layer. Wash the organic layer sequentially with cold water and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the product.

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system.

Note: The optimal reaction conditions, including stoichiometry, temperature, and reaction time, may vary and should be determined experimentally.

Mandatory Visualizations

The following diagrams illustrate the reaction mechanism and a general experimental workflow.

Caption: Mechanism of the chlorosulfonation of 3-phenylpropanoic acid.

Caption: General experimental workflow for the synthesis.

References

- 1. 3-[4-(Chlorosulfonyl)phenyl]propanoic acid | C9H9ClO4S | CID 2757915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Safety Guide to 3-(4-(Chlorosulfonyl)phenyl)propanoic acid

This technical guide provides a comprehensive overview of the safety data for 3-(4-(Chlorosulfonyl)phenyl)propanoic acid, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases.

Chemical Identification and Physical Properties

This section details the basic identification and physical characteristics of the compound.

| Identifier | Value |

| IUPAC Name | 3-(4-chlorosulfonylphenyl)propanoic acid |

| CAS Number | 63545-54-0 |

| Molecular Formula | C₉H₉ClO₄S |

| Molecular Weight | 248.68 g/mol |

| Physical State | Solid (powder or crystals) |

| Color | White to yellow-green |

Note: Specific quantitative physical properties such as melting point, boiling point, and solubility are not consistently available across public safety data sheets. Researchers should determine these properties experimentally as needed.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[1] |

GHS Pictogram:

Signal Word: Danger

This classification indicates that the substance can cause irreversible damage to the skin and eyes upon contact. The following diagram illustrates the general workflow for GHS classification of a substance based on its corrosive properties.

Toxicological Information

Routes of Exposure and Effects:

-

Inhalation: May cause severe irritation and chemical burns to the respiratory tract.

-

Skin Contact: Causes severe skin burns and irreversible damage.[1]

-

Eye Contact: Causes serious eye damage, potentially leading to blindness.[1]

-

Ingestion: May cause severe burns to the mouth, throat, and stomach.

First-Aid Measures

Immediate medical attention is required in case of any exposure.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure.

| Aspect | Recommendation |

| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE). Avoid contact with skin, eyes, and clothing. Avoid dust formation. |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong bases and oxidizing agents. |

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, and other protective clothing as necessary to prevent skin contact. |

| Respiratory Protection | A NIOSH-approved respirator is required if dusts are generated and ventilation is inadequate. |

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination. The following diagram outlines a general workflow for responding to a chemical spill.

References

An In-depth Technical Guide to the Starting Materials for Sulfonamide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs. The synthesis of these vital compounds relies on a versatile set of starting materials and synthetic routes. This technical guide provides a comprehensive overview of the primary starting materials for sulfonamide synthesis, complete with detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key synthetic and biological pathways.

Core Synthetic Strategies and Starting Materials

The construction of the sulfonamide linkage (R-SO₂-NR'R'') is most classically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. However, a multitude of other effective methods have been developed, expanding the repertoire of accessible starting materials. The principal starting materials can be categorized as follows:

-

Sulfonyl Chlorides and Amines: This remains the most traditional and widely practiced method for sulfonamide synthesis.[1] The requisite sulfonyl chlorides are themselves synthesized from a variety of precursors.

-

Thiols and Amines: One-pot procedures that facilitate the direct oxidative coupling of thiols with amines offer a more streamlined approach, circumventing the need to isolate the often-unstable sulfonyl chloride intermediates.[2][3]

-

Sulfonic Acids and Their Salts: Sulfonic acids or their corresponding sodium salts can be directly converted to sulfonamides, frequently employing microwave irradiation to accelerate the reaction.[4]

-

Aryl Halides and Boronic Acids: Modern cross-coupling methodologies, often catalyzed by palladium or copper, enable the synthesis of sulfonamides from readily available aryl halides or boronic acids, utilizing a sulfur dioxide surrogate.[4]

-

Carboxylic Acids and Amines: A more recent and innovative strategy involves the transformation of carboxylic acids into sulfonyl chlorides, which are then subjected to amination.[5][6]

-

Organometallic Reagents: The use of Grignard or organolithium reagents allows for the formation of sulfinate intermediates, which can be subsequently converted into the desired sulfonamides.

Key Synthetic Pathways

The following diagrams illustrate the logical flow of the major synthetic routes to sulfonamides, starting from common precursors.

Caption: Major Synthetic Pathways to Sulfonamides.

Quantitative Data on Sulfonamide Synthesis

The choice of synthetic route often depends on the desired substrate scope, functional group tolerance, and achievable yields. The following tables summarize quantitative data from various publications, providing a comparative overview of different methods.

Table 1: One-Pot Synthesis of Sulfonamides from Thiols and Amines

| Thiol Substrate | Amine Substrate | Oxidant/Conditions | Yield (%) | Reference |

| Thiophenol | Benzylamine | N-Chlorosuccinimide, Bu₄NCl, H₂O, MeCN, rt | 95 | [2] |

| 4-Methylthiophenol | Morpholine | N-Chlorosuccinimide, Bu₄NCl, H₂O, MeCN, rt | 92 | [2] |

| Benzylthiol | Benzylamine | Chloramine-T, Bu₄NCl, H₂O, MeCN, rt | 98 | [3] |

| 4-Chlorothiophenol | Piperidine | Chloramine-T, Bu₄NCl, H₂O, MeCN, rt | 94 | [3] |

| Thiophenol | Cyclohexylamine | Electrochemical, Me₄NBF₄, MeCN/HCl | 85 | [7] |

| 4-Methoxythiophenol | Aniline | Electrochemical, Me₄NBF₄, MeCN/HCl | 72 | [7] |

Table 2: Copper-Catalyzed Synthesis of Sulfonamides

| Aryl/Heteroaryl Substrate | Amine Substrate | Copper Source/Conditions | Yield (%) | Reference |

| Phenylboronic acid | Morpholine | Cu(OAc)₂, Et₃N, O₂ | 85 | [8] |

| 4-Tolylboronic acid | Piperidine | CuI, DMAP, O₂ | 82 | [8] |

| 3-Thienylboronic acid | Benzylamine | Cu(OAc)₂, Pyridine, O₂ | 78 | [8] |

| Benzoic Acid | Morpholine | [Cu(MeCN)₄]BF₄, DCDMH, SO₂, hv | 68 | [5][6] |

| 4-Fluorobenzoic Acid | Benzylamine | [Cu(MeCN)₄]BF₄, DCDMH, SO₂, hv | 85 | [5][6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key synthetic transformations.

Protocol 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride from Acetanilide

This two-step protocol is a classic method for preparing a key intermediate in the synthesis of sulfa drugs.

Step 1: Chlorosulfonation of Acetanilide

-

In a dry 100-mL Erlenmeyer flask, place 6.0 g of dry acetanilide.

-

Gently heat the flask on a hot plate to melt the acetanilide, swirling to coat the bottom and lower walls of the flask.

-

Cool the flask in an ice bath until the acetanilide solidifies.

-

In a fume hood, carefully add 16.5 mL of chlorosulfonic acid to the flask in one portion.

-

Immediately attach a gas trap to the flask to manage the vigorous evolution of hydrogen chloride gas.

-

Remove the flask from the ice bath and swirl the contents. If the reaction becomes too vigorous, briefly return it to the ice bath.

-

After the initial vigorous reaction subsides (approximately 10 minutes), heat the flask in a 60-70 °C water bath for 10 minutes to complete the reaction.

-

In the fume hood, cautiously pour the reaction mixture in a slow stream into a beaker containing 100 mL of crushed ice, while stirring.

-

Rinse the reaction flask with a small amount of cold water and add it to the beaker.

-

Stir the precipitated p-acetamidobenzenesulfonyl chloride to break up any lumps.

-

Collect the crude product by vacuum filtration and wash it with a small amount of cold water.

Step 2: Synthesis of Sulfanilamide

-

Transfer the crude, moist p-acetamidobenzenesulfonyl chloride to a 125-mL Erlenmeyer flask.

-

Add 15 mL of concentrated ammonium hydroxide and mix thoroughly.

-

Heat the mixture in a fume hood on a steam bath for 15 minutes.

-

Cool the flask in an ice bath.

-

Add 6 M hydrochloric acid dropwise until the mixture is acidic to litmus paper.

-

Collect the precipitated p-acetamidobenzenesulfonamide by vacuum filtration and wash with cold water.

-

Transfer the solid to a round-bottom flask and add 1.5 mL of concentrated hydrochloric acid and 3 mL of water.

-

Reflux the mixture until the solid dissolves (about 10 minutes), and then continue refluxing for an additional 10 minutes.

-

Cool the solution to room temperature.

-

Slowly add a 10% sodium bicarbonate solution until the pH is neutral.

-

Cool the mixture in an ice bath to complete the crystallization of sulfanilamide.

-

Collect the product by vacuum filtration and wash with cold water.

Protocol 2: One-Pot Synthesis of Sulfonamides from Thiols and Amines

This protocol describes a convenient one-pot synthesis of sulfonamides from thiols using N-chlorosuccinimide (NCS) as the oxidant.[2]

-

To a stirred solution of the thiol (1 mmol), tetrabutylammonium chloride (3 mmol), and water (2.5 mmol) in acetonitrile (10 mL) at 0 °C, add N-chlorosuccinimide (3 mmol) in portions.

-

Stir the mixture at room temperature for the appropriate time (typically 10-30 minutes) to form the sulfonyl chloride in situ.

-

Add the amine (2 mmol) to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC, typically 15-40 minutes).

-

Upon completion, pour the reaction mixture into a separatory funnel containing 30 mL of water.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude sulfonamide, which can be further purified by recrystallization or column chromatography.

Biological Activity and Signaling Pathways

Sulfonamides exert their therapeutic effects by inhibiting key enzymes in pathogenic microorganisms or in disease-related pathways in humans.

Dihydropteroate Synthase (DHPS) Inhibition

The antibacterial action of sulfonamides primarily stems from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folate biosynthesis in bacteria.[9][10] By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the production of dihydropteroic acid, a precursor to folic acid. As bacteria cannot utilize exogenous folate, this inhibition halts DNA synthesis and cell growth, leading to a bacteriostatic effect.[10]

Caption: Dihydropteroate Synthase Inhibition.

Carbonic Anhydrase (CA) Inhibition

In humans, certain sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. CA inhibitors are used in the treatment of various conditions, including glaucoma, altitude sickness, and certain types of epilepsy. The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule and blocking its catalytic activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Convenient One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols Using N-Chlorosuccinimide [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 5. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Modern Trends in the Copper-Catalyzed Synthesis of Sulfonamides [ouci.dntb.gov.ua]

- 9. mdpi.com [mdpi.com]

- 10. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on 3-(4-(Chlorosulfonyl)phenyl)propanoic Acid Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-(Chlorosulfonyl)phenyl)propanoic acid is a highly versatile bifunctional molecule that serves as a pivotal starting material in the synthesis of a diverse array of derivatives with significant potential in drug discovery and development. Its structure, featuring both a reactive chlorosulfonyl group and a modifiable propanoic acid moiety, allows for the facile creation of extensive compound libraries. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to the derivatives of this compound, with a focus on their potential as therapeutic agents.

Core Compound: this compound

Synthesis: The primary and most established method for synthesizing this compound is through the chlorosulfonation of 3-phenylpropanoic acid. This electrophilic aromatic substitution reaction typically utilizes chlorosulfonic acid as the reacting agent. Careful control of reaction conditions, such as temperature and reactant stoichiometry, is crucial to maximize the yield of the desired para-substituted product and minimize the formation of ortho isomers and other byproducts.

Chemical Properties: The key to the synthetic utility of this compound lies in the high electrophilicity of the sulfur atom in the chlorosulfonyl group (-SO₂Cl). This functional group readily reacts with a wide range of nucleophiles, including primary and secondary amines, and alcohols, to form stable sulfonamides and sulfonate esters, respectively. The propanoic acid moiety, with its carboxylic acid group, offers an additional site for chemical modification, such as amidation or esterification, further expanding the diversity of accessible derivatives.

Biological Activities of Derivatives

Derivatives of this compound have been investigated for a range of biological activities, primarily focusing on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The sulfonamide linkage, in particular, is a well-established pharmacophore found in numerous approved drugs.

Anticancer Activity

While specific quantitative data for derivatives of this compound are not extensively reported in publicly available literature, the broader class of sulfonamides and phenylpropanoic acid derivatives has demonstrated significant anticancer potential. For instance, various sulfonamide-containing compounds have been shown to inhibit tumor growth through mechanisms such as the inhibition of carbonic anhydrases, enzymes that are overexpressed in many types of cancer and contribute to the acidic tumor microenvironment.

One study on spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives, which share the sulfamoylphenyl moiety, reported potent anticancer activity. For example, a spiro-acenaphthylene tethered-[1][2][3]-thiadiazole derivative (compound 1) exhibited significant efficacy against renal (RXF393), colon (HT29), and melanoma (LOX IMVI) cancer cell lines with IC₅₀ values of 7.01 ± 0.39 µM, 24.3 ± 1.29 µM, and 9.55 ± 0.51 µM, respectively[3]. This compound also demonstrated selective inhibitory activity against the tumor-associated carbonic anhydrase isoforms hCA IX and XII[3].

Another study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives highlighted compounds with low micromolar inhibitory activity against the A549 human lung adenocarcinoma cell line. Specifically, compounds 21 and 22 showed potent activity with IC₅₀ values of 5.42 µM and 2.47 µM, respectively[4].

Table 1: Anticancer Activity of Structurally Related Phenylpropanoic Acid and Sulfonamide Derivatives

| Compound Class | Cell Line | Activity (IC₅₀) | Reference |

| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamides | RXF393 (Renal) | 7.01 ± 0.39 µM | [3] |

| HT29 (Colon) | 24.3 ± 1.29 µM | [3] | |

| LOX IMVI (Melanoma) | 9.55 ± 0.51 µM | [3] | |

| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acids | A549 (Lung) | 2.47 - 25.4 µM | [4] |

Antimicrobial Activity

For example, a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives reported compounds with potent and broad-spectrum antimicrobial activity. Hydrazone derivatives within this class showed MIC values ranging from 1 to 8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and 0.5 to 2 µg/mL against vancomycin-resistant Enterococcus faecalis[5][6]. Another study on thienopyrimidine-sulfonamide hybrids also demonstrated antibacterial activity, with one sulfadiazine hybrid showing an MIC of 125 µg/mL against both S. aureus and E. coli[3].

Table 2: Antimicrobial Activity of Structurally Related Phenylpropanoic Acid and Sulfonamide Derivatives

| Compound Class | Microorganism | Activity (MIC) | Reference |

| 3-((4-Hydroxyphenyl)amino)propanoic acid hydrazones | MRSA | 1 - 8 µg/mL | [5][6] |

| Vancomycin-resistant E. faecalis | 0.5 - 2 µg/mL | [5][6] | |

| Thienopyrimidine-sulfadiazine hybrid | S. aureus | 125 µg/mL | [3] |

| E. coli | 125 µg/mL | [3] |

Enzyme Inhibition

A significant area of investigation for sulfonamide derivatives is their ability to inhibit various enzymes, with carbonic anhydrases (CAs) being a primary target. 3-(4-Sulfamoylphenyl)propanoic acid, the hydrolysis product of the parent chlorosulfonyl compound, is a known inhibitor of carbonic anhydrase 1 and 2[7]. The development of selective CA inhibitors is a major focus in the treatment of glaucoma, edema, and certain cancers.

A study on novel sulfonyl semicarbazides reported compounds with subnanomolar affinity for the hCA XII isoform, with pKᵢ values ranging from 0.59 to 0.79 nM[8]. Another investigation into pyrazolo[4,3-c]pyridine sulfonamides identified compounds with potent inhibition of hCA I and hCA II, with some derivatives showing Kᵢ values as low as 5.6 nM against hCA II.

Table 3: Enzyme Inhibition Activity of Structurally Related Sulfonamide Derivatives

| Compound Class | Enzyme Target | Activity (pKᵢ/Kᵢ) | Reference |

| Sulfonyl semicarbazides | hCA XII | 0.59 - 0.79 nM (pKᵢ) | [8] |

| Pyrazolo[4,3-c]pyridine sulfonamides | hCA I | 58.8 - 8010 nM (Kᵢ) | |

| hCA II | 5.6 - 7329 nM (Kᵢ) |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and evaluation of novel chemical entities. Below are representative methodologies for the synthesis of sulfonamide derivatives and their subsequent biological screening.

Synthesis of Sulfonamide Derivatives

General Procedure for the Synthesis of N-substituted-3-(4-(sulfamoyl)phenyl)propanoic Acids:

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Amine Addition: To this solution, add the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Screening (MTT Assay)

Protocol for determining the cytotoxic effects of synthesized derivatives on cancer cell lines:

-

Cell Seeding: Seed cancer cells (e.g., A549, HT29) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compound solutions to the wells, typically in triplicate, and incubate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Antimicrobial Activity Screening (Broth Microdilution Assay)

Protocol for determining the Minimum Inhibitory Concentration (MIC) of synthesized derivatives:

-

Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Signaling Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: General synthesis workflow for derivatives of this compound.

Caption: Inhibition of carbonic anhydrase as a potential anticancer mechanism.

Caption: A typical workflow for the biological screening of a compound library.

This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its derivatives, particularly sulfonamides, have shown promise in the fields of oncology, infectious diseases, and enzyme inhibition. This guide provides a foundational understanding of the synthesis, biological activities, and experimental evaluation of these compounds. Further research, including the generation and screening of diverse chemical libraries derived from this core structure, is warranted to fully explore their therapeutic potential. The detailed protocols and structured data presented herein are intended to facilitate these future research and development endeavors.

References

- 1. 3-[4-(Chlorosulfonyl)phenyl]propanoic acid | C9H9ClO4S | CID 2757915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and investigation of inhibition effects of new carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and biological screening of combinatorial chemical libraries [arizona.aws.openrepository.com]

- 6. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Azetidine: A Versatile Building Block for the Construction of Novel Chemical Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is an enduring challenge in medicinal chemistry. Central to this endeavor is the design and synthesis of diverse molecular scaffolds that can be readily functionalized to explore vast regions of chemical space. Among the myriad of heterocyclic systems, the azetidine ring has emerged as a "privileged scaffold"—a structural motif that is capable of binding to multiple biological targets with high affinity.[1][2] This technical guide provides a comprehensive overview of the azetidine core as a versatile building block, detailing its synthesis, functionalization, and application in the generation of complex and diverse chemical libraries for drug discovery.

The Azetidine Core: A Privileged Scaffold in Medicinal Chemistry

Azetidines are four-membered nitrogen-containing heterocycles.[1] Their inherent ring strain, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, endows them with a unique combination of stability and reactivity, making them ideal starting points for chemical elaboration.[1] This unique characteristic allows for controlled ring-opening reactions and functionalization at various positions, providing access to a wide array of molecular architectures. The azetidine motif is found in several approved drugs, including the cholesterol absorption inhibitor Ezetimibe and the kinase inhibitor Cobimetinib, underscoring its therapeutic relevance.[1][3]

Synthesis of the Azetidine Core

A robust and scalable synthesis of the core azetidine building block is paramount for its use in library synthesis. A common and effective method involves a multi-step sequence starting from readily available amino diols. The following protocol, adapted from the work of Lowe et al. (2012), describes the synthesis of a key trisubstituted azetidine intermediate.[4]

Experimental Protocol: Synthesis of Trisubstituted Azetidines (5a-d)

This protocol outlines a four-step synthesis to produce multi-gram quantities of the versatile azetidine intermediates 5a-d .

Step 1: N-Alkylation of Secondary Amines

-

To a solution of the secondary amine in a suitable solvent, add bromoacetonitrile.

-

The reaction is typically carried out at room temperature and monitored by TLC until completion.

-

Work-up involves extraction and purification by column chromatography.

-

Yield: 92-95%[4]

Step 2: Protection of the Primary Alcohol

-

The primary alcohol of the product from Step 1 is protected as a trityl ether.

-

Trityl chloride is added to a solution of the alcohol in pyridine.

-

The reaction is stirred at room temperature until complete.

-

Purification is achieved through crystallization or column chromatography.

-

Yield: 95-99%[4]

Step 3: Formation of the Benzylic Chloride

-

The benzylic alcohol is converted to the corresponding chloride using a suitable chlorinating agent (e.g., thionyl chloride or N-chlorosuccinimide/triphenylphosphine).

-

The reaction is typically performed at low temperature to control reactivity.

-

Careful monitoring is required to avoid side reactions.

-

Yield: 65-71%[4]

Step 4: Intramolecular Cyclization

-

The key azetidine ring formation is achieved by treating the benzylic chloride with a strong, non-nucleophilic base such as lithium hexamethyldisilylazide (LiHMDS).

-

The reaction is carried out at low temperature (-50 °C) to ensure regioselectivity and minimize elimination byproducts.

-

The resulting trisubstituted azetidines are purified by column chromatography.[4]

Table 1: Summary of Yields for the Synthesis of Azetidine Intermediates

| Step | Reagents | Product(s) | Yield (%) |

| 1. N-Alkylation | Bromoacetonitrile | 2a-b | 92-95 |

| 2. Trityl Protection | Trityl chloride, pyridine | 3a-b | 95-99 |

| 3. Chlorination | Thionyl chloride or NCS/PPh3 | 4a-b | 65-71 |

| 4. Intramolecular Cyclization | Lithium hexamethyldisilylazide (LiHMDS) | 5a-d | - |

Yield for the final cyclization step to form 5a-d is not explicitly provided as a range in the source material but is part of a robust process for multi-gram synthesis.[4]

Diversification of the Azetidine Scaffold

The true utility of the azetidine core lies in its capacity for diversification into a wide range of fused, bridged, and spirocyclic ring systems.[4] The trisubstituted azetidines 5a-d serve as excellent starting points for such transformations.

Experimental Protocol: Generation of Structurally Diverse Scaffolds

The following protocols, also adapted from Lowe et al. (2012), illustrate how the nitrile group of the azetidine intermediate can be elaborated to generate distinct molecular frameworks.[4]

1. DIBAL Reduction and Sulfonylation

-

The nitrile group of azetidines 5a-d is reduced to the primary amine using diisobutylaluminium hydride (DIBAL-H).

-

The resulting amine is immediately treated with o-nitrobenzenesulfonyl chloride to yield the corresponding sulfonamides 6a-d .

-

Yield: 71-91% over 2 steps[4]

2. Accessing a Fused Bicyclic Scaffold via Intramolecular N-Alkylation

-

The primary alcohol of 6a-d is deprotected (e.g., by removing the trityl group with acid).

-

The alcohol is then activated, for example, by conversion to a mesylate.

-

Treatment with a base induces intramolecular N-alkylation to form a fused bicyclic system.

3. Synthesis of a Fused 8-Membered Ring via Ring-Closing Metathesis (RCM)

-

The sulfonamide nitrogen of 6a-d is N-alkylated with allyl bromide.

-

The resulting diene is subjected to ring-closing metathesis using Grubbs' 1st generation catalyst to form an eight-membered ring fused to the azetidine.

-

Yield: 65-76% for the RCM step[4]

-

Subsequent removal of the trityl group and reduction of the double bond yields the final saturated fused-ring systems 12a-d .

-

Yield: 65-72% over the final 2 steps[4]

4. Construction of a Spirocyclic Scaffold

-

The sulfonamide 6a-d can be utilized in a Pictet-Spengler-type reaction or other annulation strategies to construct spirocyclic scaffolds, where one carbon atom is shared between the azetidine ring and a newly formed ring. A solid-phase synthesis approach has been successfully employed to generate a 1,976-membered library of spirocyclic azetidines.[4][5]

Table 2: Physicochemical and Pharmacokinetic Properties of Representative Azetidine-Based Scaffolds

| Scaffold Type | MW ( g/mol ) | clogP | tPSA (Ų) | Aqueous Solubility (µM) |

| Fused Bicyclic | 350 - 450 | 2.0 - 4.0 | 60 - 90 | 10 - 100 |

| Fused 8-Membered Ring | 400 - 500 | 3.0 - 5.0 | 70 - 100 | 1 - 50 |

| Spirocyclic | 300 - 450 | 1.5 - 3.5 | 50 - 80 | 20 - 150 |

Note: The data presented in this table are representative ranges for libraries based on these scaffolds and are intended to illustrate their "lead-like" properties. Actual values will vary depending on the specific substituents.[4][6]

Application in Signaling Pathways

The diverse scaffolds generated from the azetidine core can be further decorated with various functional groups to interact with a wide range of biological targets. For instance, azetidine-containing compounds have shown activity as inhibitors of kinases, proteases, and G-protein coupled receptors (GPCRs). The rigid nature of the azetidine and its derivatives allows for the precise positioning of pharmacophoric elements in three-dimensional space, facilitating optimal interactions with protein binding sites.

A common application of such libraries is in the discovery of kinase inhibitors. Many kinase inhibitors target the ATP-binding site, and the scaffolds derived from azetidine can be designed to present hydrogen bond donors and acceptors in a manner that mimics the adenine region of ATP, while also exploring unique pockets to achieve selectivity.

Conclusion

The azetidine ring system represents a highly versatile and privileged building block for the construction of novel and diverse chemical scaffolds. Its unique combination of stability and reactivity allows for a wide range of chemical transformations, leading to fused, bridged, and spirocyclic architectures. The synthetic protocols outlined in this guide provide a robust foundation for the generation of azetidine-based libraries. The favorable physicochemical properties of the resulting compounds make them excellent candidates for hit-to-lead and lead optimization programs in drug discovery. The continued exploration of azetidine chemistry will undoubtedly lead to the discovery of new therapeutic agents for a variety of diseases.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. search.library.oregonstate.edu [search.library.oregonstate.edu]

- 6. Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Applications of Aryl Sulfonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

Aryl sulfonyl chlorides are a cornerstone class of organic compounds, distinguished by the presence of a sulfonyl chloride functional group (-SO2Cl) attached to an aromatic ring. Their significance stems from the electrophilic nature of the sulfur atom, which renders them highly reactive and exceptionally versatile as intermediates in a vast array of chemical transformations.[1] This reactivity makes them indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers.[2][3] This guide provides a comprehensive overview of the principal synthetic routes to aryl sulfonyl chlorides and their diverse applications, with a focus on quantitative data and detailed experimental methodologies.

I. Synthesis of Aryl Sulfonyl Chlorides

The preparation of aryl sulfonyl chlorides can be achieved through several key methodologies. The choice of method often depends on the starting material's availability, the desired substitution pattern, and the tolerance of other functional groups within the molecule.[4][5]

Key Synthetic Methodologies

-

Chlorosulfonation of Arenes: This is a classic and widely used industrial method involving the direct electrophilic aromatic substitution of an arene with chlorosulfonic acid (ClSO₃H).[6][7] The reaction typically proceeds by first forming the corresponding arylsulfonic acid, which is then converted to the sulfonyl chloride in the presence of excess chlorosulfonic acid.[8] While effective for many substrates, this method uses a hazardous reagent and may not be suitable for electron-deficient aromatic rings.[5]

-

Sandmeyer-Type Reaction of Aryl Diazonium Salts: This powerful method allows for the conversion of anilines (aromatic amines) into aryl sulfonyl chlorides. The process involves the diazotization of the aniline using a nitrite source (e.g., NaNO₂, tert-butyl nitrite) in the presence of an acid, followed by a copper-catalyzed reaction with sulfur dioxide (SO₂).[5][9] Modern variations of this reaction utilize stable SO₂ surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) to avoid handling gaseous SO₂.[10][11] This approach is particularly valuable for synthesizing complex and functionally diverse sulfonyl chlorides.[10]

-

Oxidation of Thiols and Disulfides: Arylthiols and diaryl disulfides can be converted to the corresponding sulfonyl chlorides through oxidative chlorination.[4][6] A variety of reagent systems can accomplish this transformation, including N-chlorosuccinimide (NCS) in the presence of a chloride source, and combinations of hydrogen peroxide with thionyl chloride (H₂O₂/SOCl₂) or zirconium tetrachloride (H₂O₂/ZrCl₄).[12][13][14] These methods are often mild and efficient, offering an alternative to harsher conditions.[13]

-

Palladium-Catalyzed Cross-Coupling Reactions: More recent advancements include palladium-catalyzed methods for aryl sulfonyl chloride synthesis. One notable example involves the coupling of arylboronic acids with a sulfur-based electrophile, such as phenyl chlorosulfate, to generate the desired sulfonyl chloride under mild conditions.[4] This approach offers excellent functional group tolerance and allows for the construction of sulfonyl chlorides that are inaccessible through traditional electrophilic substitution.[4]

-

Conversion of Arylsulfonic Acids: Pre-existing arylsulfonic acids or their salts can be converted to aryl sulfonyl chlorides using chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphoryl chloride (POCl₃).[15][16] This is a straightforward transformation but requires the prior synthesis of the sulfonic acid.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for the synthesis of various aryl sulfonyl chlorides, providing a comparative overview of the different methodologies.

Table 1: General Comparison of Aryl Sulfonyl Chloride Synthetic Methods

| Method | Starting Material | Key Reagents | Typical Conditions | Yield Range | Advantages | Limitations |

| Chlorosulfonation | Arene | Chlorosulfonic acid (ClSO₃H) | 0°C to 140°C | 70-99%[8][17] | Direct, scalable, uses inexpensive reagents. | Harsh/corrosive reagent, limited to certain arenes, regioselectivity issues.[5][18] |

| Sandmeyer Reaction | Aryl Amine (Aniline) | NaNO₂/HCl, SO₂, CuCl/CuCl₂ | -5°C to RT | >70%[9][10] | Wide substrate scope, good for complex molecules.[11] | Diazonium salts can be unstable, requires SO₂ gas or surrogate.[19] |

| Oxidation of Thiols | Arylthiol/Disulfide | H₂O₂/SOCl₂, NCS/HCl | Room Temperature | Good to Excellent[12][14] | Mild conditions, rapid reactions.[14] | Availability of thiol precursors can be a limitation.[11] |

| Pd-Catalyzed Coupling | Arylboronic Acid | Phenyl chlorosulfate, Pd catalyst | 50-80°C | Good[4] | Excellent functional group tolerance, mild conditions. | Catalyst cost, limited to boronic acids. |

| From Sulfonic Acids | Arylsulfonic Acid | SOCl₂, PCl₅, POCl₃ | Elevated Temperatures | Variable | Utilizes readily available sulfonic acids. | Harsh reagents, can be high temperature.[15] |

Table 2: Specific Examples of Aryl Sulfonyl Chloride Synthesis

| Product | Starting Material | Method | Reagents | Yield | Reference |

| p-Acetaminobenzenesulfonyl chloride | Acetanilide | Chlorosulfonation | Chlorosulfonic acid | 77-81% | [17] |

| 2-Chloropyridine-3-sulfonyl chloride | 3-Amino-2-chloropyridine | Sandmeyer Reaction | NaNO₂/HCl, SO₂/AcOH, CuCl | >70% | [9] |

| 2-Chloropyridine-3-sulfonyl chloride | 3,3′-dithiobis(2-chloropyridine) | Oxidation | Chlorine gas, HCl | 83.6% | [9] |

| 4-Methoxybenzenesulfonyl chloride | 4-Methoxyphenylboronic acid | Pd-Catalyzed Coupling | Phenyl chlorosulfate, Pd(OAc)₂, SPhos, Na₂CO₃ | 80% | [4] |

| Various Aryl Sulfonyl Chlorides | Various Anilines | Sandmeyer Reaction | t-BuONO, DABSO, CuCl₂, HCl | 51-95% | [11] |

II. Detailed Experimental Protocols

This section provides detailed methodologies for two key synthetic transformations, based on established literature procedures.

Protocol 1: Synthesis of p-Acetaminobenzenesulfonyl Chloride via Chlorosulfonation

This protocol is adapted from the procedure reported by S. Smiles and Jessie Stewart.[17]

Materials:

-

Acetanilide (67.5 g, 0.5 mole)

-

Chlorosulfonic acid (290 g, 165 mL, 2.49 moles), freshly distilled

-

500-cc round-bottomed flask with mechanical stirrer

-

Cooling bath

-

Crushed ice

Procedure:

-

Equip a 500-cc round-bottomed flask with a mechanical stirrer and place it in a cooling bath.

-

Charge the flask with 290 g (165 mL) of chlorosulfonic acid and cool to approximately 12–15°C using running water.

-